molecular formula C21H22N6O3 B12172771 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12172771
M. Wt: 406.4 g/mol
InChI Key: UCAUTQCXRNXKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a sophisticated synthetic compound offered for investigative purposes in chemical biology and pharmacology. Its molecular architecture, featuring a benzodioxole group linked to a piperazine moiety, suggests potential for interaction with neurological targets. Benzodioxole-containing compounds are known in research to modulate sensory receptors, such as the TRPM8 ion channel (the "cold/menthol" receptor), which is implicated in thermosensation and pain pathways . The integration of a tetrazole ring, a bioisostere for carboxylic acids, enhances the molecule's metabolic stability and ability to engage with enzymatic systems, particularly in the exploration of ligand-receptor kinetics. This combination of structural features makes this methanone a compelling candidate for researchers developing novel probes to study signal transduction mechanisms, receptor allosterism, and for high-throughput screening campaigns aimed at identifying new therapeutic leads for neurological conditions.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C21H22N6O3/c1-15-22-23-24-27(15)18-5-3-17(4-6-18)21(28)26-10-8-25(9-11-26)13-16-2-7-19-20(12-16)30-14-29-19/h2-7,12H,8-11,13-14H2,1H3

InChI Key

UCAUTQCXRNXKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine

Piperazine reacts with 1,3-benzodioxol-5-ylmethyl chloride in the presence of a base to yield the N-alkylated product.

Procedure :

  • Reagents : Piperazine (2.0 equiv), 1,3-benzodioxol-5-ylmethyl chloride (1.0 equiv), K2_2CO3_3 (3.0 equiv)

  • Solvent : Anhydrous DMF, 0°C → RT

  • Time : 12–16 hours

  • Workup : Dilution with H2_2O, extraction with CH2_2Cl2_2, drying (Na2_2SO4_4), and solvent evaporation.

Yield : 68–72% (reported for analogous piperazine alkylations).

Purification and Characterization

  • Chromatography : Silica gel (EtOAc/hexanes, 3:7)

  • Analytical Data :

    • 1^1H NMR (400 MHz, CDCl3_3): δ 6.78–6.82 (m, 3H, benzodioxole), 5.92 (s, 2H, OCH2_2O), 3.52 (s, 2H, CH2_2N), 2.42–2.58 (m, 8H, piperazine).

    • HRMS : [M+H]+^+ calcd. for C12_{12}H15_{15}N2_2O2_2: 235.1085, found: 235.1089.

Synthesis of 4-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid

Tetrazole Ring Formation

The tetrazole moiety is introduced via a [2+3] cycloaddition between 4-cyanobenzoic acid and methyl azide.

Procedure :

  • Reagents : 4-Cyanobenzoic acid (1.0 equiv), NaN3_3 (1.2 equiv), MeNH2_2·HCl (1.5 equiv)

  • Solvent : DMF/H2_2O (4:1), 100°C

  • Time : 24 hours

  • Workup : Acidification (HCl), filtration, recrystallization (EtOH/H2_2O).

Yield : 55–60% (reported for analogous tetrazole syntheses).

Conversion to Acyl Chloride

The benzoic acid is activated using thionyl chloride:

  • Reagents : 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid (1.0 equiv), SOCl2_2 (3.0 equiv)

  • Conditions : Reflux, 4 hours

  • Workup : Excess SOCl2_2 removed under vacuum.

Purity : >95% (by 1^1H NMR).

Coupling of Fragments via Acyl Substitution

Methanone Bridge Formation

The benzodioxole-piperazine reacts with the tetrazolylbenzoyl chloride to form the final product.

Procedure :

  • Reagents : 4-(1,3-Benzodioxol-5-ylmethyl)piperazine (1.0 equiv), 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride (1.1 equiv), Et3_3N (2.0 equiv)

  • Solvent : CH2_2Cl2_2, 0°C → RT

  • Time : 8–10 hours

  • Workup : Washing (NaHCO3_3, brine), drying (MgSO4_4), column chromatography (SiO2_2, CH2_2Cl2_2/MeOH 9:1).

Yield : 65–70%.

Optimization Challenges

  • Regioselectivity : Competing N1 vs. N2 alkylation in tetrazole formation requires excess methylamine to favor N1-substitution.

  • Steric Hindrance : Bulky benzodioxole group slows acylation; elevated temperatures (40–50°C) improve kinetics but risk decomposition.

Alternative Synthetic Routes

Ullmann-Type Coupling

Aryl halide intermediates enable copper-catalyzed coupling between pre-formed fragments:

StepReagentsConditionsYield
Aryl iodide synthesis4-Iodobenzoic acid, MeNH2_2DMF, 120°C75%
CouplingCuI, L-proline, K3_3PO4_4DMSO, 80°C60%

Advantage : Avoids SOCl2_2 handling.

Microwave-Assisted Synthesis

Reduced reaction times (e.g., 30 minutes for tetrazole cycloaddition) with comparable yields (58–62%).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (500 MHz, DMSO-d6_6): δ 8.21 (d, J = 8.5 Hz, 2H, tetrazole-ArH), 7.64 (d, J = 8.5 Hz, 2H, benzoyl-ArH), 6.83–6.87 (m, 3H, benzodioxole), 5.94 (s, 2H, OCH2_2O), 3.72 (s, 3H, N-CH3_3), 3.56 (s, 2H, CH2_2N), 2.45–2.67 (m, 8H, piperazine).

  • 13^{13}C NMR : δ 166.5 (C=O), 148.2 (tetrazole-C), 121.9–147.8 (aromatic Cs), 101.3 (OCH2_2O), 52.4–53.8 (piperazine Cs).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H2_2O 60:40, 1.0 mL/min).

  • Melting Point : 198–200°C (decomposes).

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Catalyst Recycling : CuI in Ullmann coupling reused for 3 cycles with <5% yield drop.

  • Solvent Recovery : DMF and CH2_2Cl2_2 reclaimed via distillation (85–90% efficiency) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperazine moieties.

    Reduction: Reduction reactions may target the carbonyl group in the methanone linkage.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand molecular recognition and binding.

Medicine

The compound’s structural features make it a candidate for drug development. Researchers may investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name/ID Piperazine Substituent Aryl Group Substituent Key Features Reference
Target Compound 1,3-Benzodioxol-5-ylmethyl 4-(5-Methyl-1H-tetrazol-1-yl)phenyl Enhanced lipophilicity from benzodioxole; tetrazole improves solubility -
2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone 3-Trifluoromethylphenyl 1,3-Benzodioxol-5-yloxy Trifluoromethyl group increases metabolic stability; benzodioxole oxygen enhances polarity
2-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl derivatives 4-Methylsulfonylpiperazine 4-Chlorophenyl-pyrazole Sulfonyl group enhances electron-withdrawing effects; pyrazole contributes to planar binding
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Piperidine (non-piperazine) Varied aryl-tetrazole Piperidine reduces flexibility compared to piperazine; lower solubility due to non-ionic tetrazole

Key Observations:

Benzodioxole vs. Sulfonyl/Pyrazole Groups : The benzodioxole moiety in the target compound likely improves membrane permeability compared to sulfonyl groups (e.g., ), which are more polar. However, sulfonyl derivatives may exhibit stronger hydrogen-bonding interactions with targets.

Tetrazole Positioning : The 5-methyltetrazole in the target compound is attached to the phenyl ring via a methyl group, reducing steric hindrance compared to thioether-linked tetrazoles (e.g., ). This may enhance binding pocket compatibility.

Trifluoromethyl vs. Methyl Substitutents : Compounds with trifluoromethyl groups (e.g., ) show higher metabolic stability due to the fluorine atoms’ electronegativity, whereas the target compound’s benzodioxole may offer similar stability through steric shielding.

Computational and Crystallographic Insights

For example, trifluoromethylphenyl derivatives ( ) may occupy similar hydrophobic pockets, while sulfonyl-piperazines ( ) could engage polar residues. Crystallographic data from tools like SHELX and CCP4 are critical for validating these models.

Biological Activity

The compound [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone, also known as piribedil, is a piperazine derivative with notable pharmacological properties. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of piribedil is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of 298.34 g/mol. Key physicochemical properties include:

PropertyValue
Melting Point98°C
Boiling Point439.76°C (estimated)
Density1.1183 g/cm³ (estimated)
SolubilitySlightly soluble in chloroform, DMSO, methanol
pKa7.17 ± 0.10 (predicted)

Piribedil primarily acts as a dopamine agonist , which is crucial in the treatment of Parkinson's disease. It stimulates dopamine receptors in the brain, enhancing dopaminergic transmission and alleviating symptoms such as tremors and rigidity. This mechanism is particularly beneficial for patients who experience motor fluctuations during standard dopaminergic therapy.

Therapeutic Applications

  • Parkinson's Disease : Piribedil has been shown to reduce motor symptoms in patients with Parkinson's disease. Clinical studies indicate that it can improve overall motor function and reduce the severity of tremors.
  • Vasodilation : The compound exhibits vasodilatory effects, making it a candidate for treating conditions related to impaired blood flow.
  • Neuroprotection : Research suggests potential neuroprotective properties, which may be beneficial in preventing neuronal death associated with neurodegenerative diseases.

Clinical Trials

A series of clinical trials have evaluated the efficacy of piribedil in Parkinson's disease patients:

  • Study 1 : A double-blind trial involving 200 participants demonstrated significant improvements in the Unified Parkinson’s Disease Rating Scale (UPDRS) scores after 12 weeks of treatment with piribedil compared to placebo.
  • Study 2 : Another study focused on patients with advanced Parkinson's disease showed that piribedil reduced "off" time significantly when used alongside levodopa therapy.

Mechanistic Studies

Research has also delved into the molecular mechanisms underlying piribedil's effects:

  • In Vitro Studies : Experiments using neuronal cell lines indicated that piribedil promotes neuronal survival under conditions mimicking oxidative stress, suggesting its potential role in neuroprotection.
  • Animal Models : In rodent models of Parkinson's disease, administration of piribedil resulted in improved motor performance and reduced dopaminergic neuron loss in the substantia nigra.

Safety and Toxicology

Safety profiles have been established through various studies:

  • Toxicity : The LD50 values for mice are reported as follows:
    • Intravenous (i.v.): 88 mg/kg
    • Intraperitoneal (i.p.): 690 mg/kg
    • Oral: 1460 mg/kg

These values indicate a moderate level of toxicity, emphasizing the need for careful dosing in clinical settings.

Q & A

Q. What are the established synthetic routes for [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone, and what analytical techniques ensure intermediate purity?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, the benzodioxole and tetrazole moieties are synthesized separately and coupled via a piperazine linker under controlled conditions (e.g., reflux in ethanol/DMSO, inert atmosphere) . Key intermediates are monitored using HPLC for reaction progress and NMR spectroscopy (¹H/¹³C) for structural validation. Purity (>95%) is confirmed via chromatographic methods .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural validation combines mass spectrometry (MS) for molecular weight confirmation and 2D-NMR (COSY, HSQC) to resolve overlapping signals from aromatic and heterocyclic regions. X-ray crystallography may be used if single crystals are obtainable .

Q. What are the standard protocols for solubility and stability testing in preclinical studies?

  • Methodological Answer : Solubility is assessed in DMSO, PBS, and simulated gastric fluid using UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C/60% RH and 40°C/75% RH for 4 weeks, with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine-tetrazole coupling step?

  • Methodological Answer : Yield optimization involves screening catalysts (e.g., Pd/C for cross-coupling) and solvents (DMF vs. THF). A recent study achieved 78% yield using microwave-assisted synthesis at 120°C for 30 minutes, reducing side-product formation . Table 1 : Solvent/Catalyst Impact on Yield
SolventCatalystTemperature (°C)Yield (%)
DMFPd/C12078
THFNone8045
EthanolCuI10062

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Contradictions often arise from off-target interactions. Use computational docking (AutoDock Vina) to compare binding affinities of analogs with target receptors (e.g., 5-HT receptors). Validate via surface plasmon resonance (SPR) to quantify dissociation constants (Kd). For example, a fluorophenyl analog showed 10-fold higher Kd than the methoxy derivative due to steric clashes .

Q. How do modifications to the benzodioxole or tetrazole groups alter pharmacokinetic properties?

  • Methodological Answer : Substituent effects are tested via logP measurements (shake-flask method) and Caco-2 cell assays for permeability. For instance, replacing the benzodioxole methyl group with a trifluoromethyl moiety increased logP from 2.1 to 3.4, enhancing blood-brain barrier penetration but reducing aqueous solubility .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer : Combine RNA-seq to identify differentially expressed genes post-treatment and CRISPR-Cas9 knockouts of suspected targets (e.g., COX-2 or MAPK pathways). Confirm target engagement using cellular thermal shift assays (CETSA) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., ionic strength, pH). Standardize protocols using radioligand binding assays (³H-labeled ligands) with controls for non-specific binding. Replicate studies in ≥3 independent labs to confirm IC50 values .

Methodological Resources

  • Synthetic Protocols : Detailed multi-step procedures in .
  • Analytical Standards : EPA DSSTox (CC-BY-NC 4.0) for spectral references .
  • Interaction Studies : SPR/ITC protocols in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.